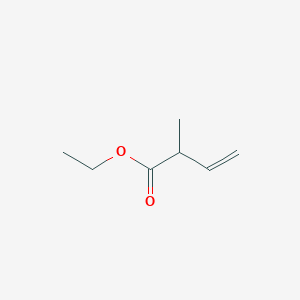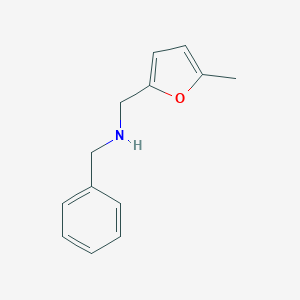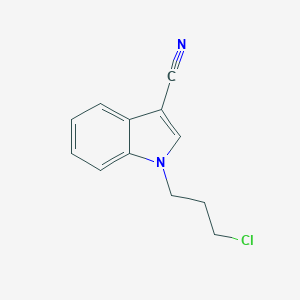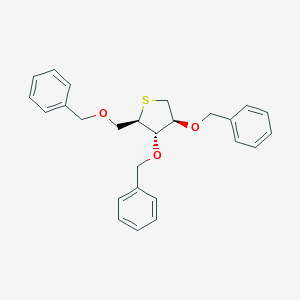
(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” is a chemical compound with the CAS Number: 187590-77-8. It has a molecular weight of 420.57 . The compound is stored in a dark place, sealed in dry, at 2-8°C . It is a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a liquid . It is stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Compounds similar to “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” often serve as intermediates or catalysts in organic synthesis, enabling the formation of complex molecules through selective reactions. The development of practical synthesis methods for versatile intermediates in green chemistry is a notable application. For example, Gu et al. (2009) reported a practical pilot-scale method for the preparation of 5,5′-methylene-bis(benzotriazole), highlighting the importance of efficient, environmentally benign synthesis processes Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009.
Materials Science and Organic Electronics
The structural motifs found in compounds like “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” are crucial in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Yue and Xu (2012) discussed the progress of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, illustrating the potential of organic compounds in emerging electronic applications Yue, R., & Xu, J., 2012.
Antioxidant and Environmental Applications
The antioxidant capacity of organic compounds, including those structurally related to “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene,” is of significant interest. Ilyasov et al. (2020) elucidated reaction pathways underlying the antioxidant capacity assay of ABTS/potassium persulfate, suggesting the broad applicability of organic compounds in evaluating antioxidant activities Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020.
Flame Retardancy
The role of organic compounds in flame retardancy, particularly in the context of novel brominated flame retardants (NBFRs), highlights the importance of chemical synthesis in developing safer and more effective fire-resistant materials. Zuiderveen, Slootweg, and de Boer (2020) provided a critical review on the occurrence of NBFRs in various environments, underscoring the need for research on their occurrence, environmental fate, and toxicity Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020.
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3S,4S)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDOLHHPNAZII-CYXNTTPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442932 |
Source


|
| Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene | |
CAS RN |
187590-77-8 |
Source


|
| Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

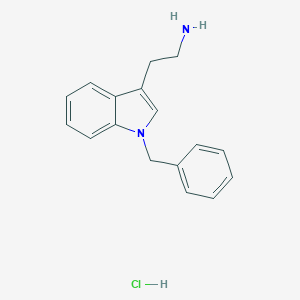
![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)

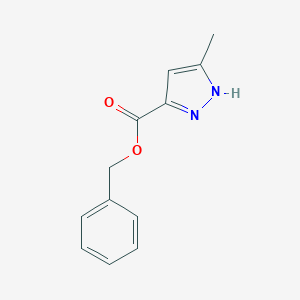
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)



